2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol
CAS No.: 850826-56-1
Cat. No.: VC21391217
Molecular Formula: C21H23N3O4
Molecular Weight: 381.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850826-56-1 |
|---|---|
| Molecular Formula | C21H23N3O4 |
| Molecular Weight | 381.4g/mol |
| IUPAC Name | 2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol |
| Standard InChI | InChI=1S/C21H23N3O4/c1-5-28-14-7-8-15(16(25)11-14)20-19(12(2)23-21(22)24-20)13-6-9-17(26-3)18(10-13)27-4/h6-11,25H,5H2,1-4H3,(H2,22,23,24) |
| Standard InChI Key | HDZSINUHPAKULY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2C3=CC(=C(C=C3)OC)OC)C)N)O |
| Canonical SMILES | CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2C3=CC(=C(C=C3)OC)OC)C)N)O |
Introduction
Synthesis Methods
The synthesis of pyrimidine derivatives often involves multi-step reactions starting from simpler precursors. Common methods may include:
-
Cyclocondensation reactions: These are used to form the pyrimidine ring by reacting appropriate precursors in the presence of bases or acids.
-
Substitution reactions: These are used to introduce specific substituents onto the pyrimidine ring or other parts of the molecule.
Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly used, along with solvents like dimethyl sulfoxide (DMSO), under controlled temperature conditions to ensure high yields and purity of the final product.
Biological Activities
Pyrimidine derivatives are known for their diverse biological activities, including potential roles as therapeutic agents. They can interact with various biological targets, such as enzymes and receptors, due to their complex structures. For example, some pyrimidine derivatives have been studied as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
Research Findings and Future Directions
While specific research findings on 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol are not available, studies on similar compounds highlight their potential in medicinal chemistry. Further research is needed to explore the biological activities and therapeutic applications of this compound, including its interaction with biological systems and potential safety or hazards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume